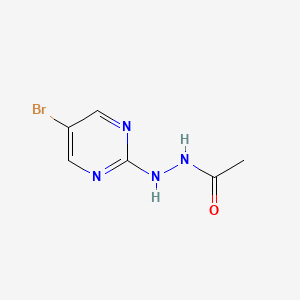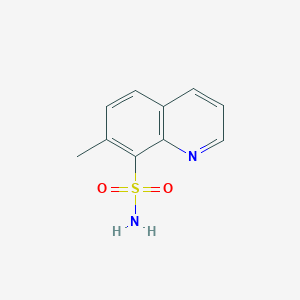
7-Methylquinoline-8-sulfonamide
Descripción general
Descripción
7-Methylquinoline-8-sulfonamide is a chemical compound with the CAS Number: 1461714-87-3 . It has a molecular weight of 222.27 and is typically in powder form .
Molecular Structure Analysis
The InChI code for 7-Methylquinoline-8-sulfonamide is 1S/C10H10N2O2S/c1-7-4-5-8-3-2-6-12-9(8)10(7)15(11,13)14/h2-6H,1H3,(H2,11,13,14) . This indicates that the molecule contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms .Physical And Chemical Properties Analysis
7-Methylquinoline-8-sulfonamide is a powder at room temperature . It has a molecular weight of 222.27 .Aplicaciones Científicas De Investigación
Chemical Properties
“7-Methylquinoline-8-sulfonamide” is a chemical compound with the CAS Number: 1461714-87-3 . It has a molecular weight of 222.27 . The compound is typically stored at room temperature and is available in a powder form .
Synthetic Routes
Quinoline motifs, including “7-Methylquinoline-8-sulfonamide”, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Traditional and green synthetic approaches of quinoline and its analogs include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
Medicinal Significance
Quinoline derivatives, such as “7-Methylquinoline-8-sulfonamide”, have a broad spectrum of bio-responses, including:
Anticancer Activity: Quinoline derivatives have shown potential in anticancer activity .
Antioxidant Activity: These compounds also exhibit antioxidant properties .
Anti-inflammatory Activity: Quinoline derivatives have been found to have anti-inflammatory effects . For instance, increased lipophilic properties of substituents on the C-7 and C-8 quinoline ring increased COX-2 inhibitory potency and selectivity .
Antimalarial Activity: Quinoline derivatives have demonstrated antimalarial activities .
Anti-SARS-CoV-2 Activity: These compounds have shown potential in anti-SARS-CoV-2 (COVID-19) activity .
Antituberculosis Activity: Quinoline derivatives have also been found to have antituberculosis effects .
Industrial Applications
Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Mecanismo De Acción
Target of Action
The primary targets of 7-Methylquinoline-8-sulfonamide are bacterial enzymes, specifically dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and replication .
Mode of Action
7-Methylquinoline-8-sulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, 7-Methylquinoline-8-sulfonamide prevents the synthesis of folic acid, thereby inhibiting bacterial growth and replication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by 7-Methylquinoline-8-sulfonamide affects the biochemical pathway of folic acid synthesis . Folic acid is essential for the synthesis of nucleic acids, such as DNA or RNA . Therefore, the inhibition of this pathway leads to a decrease in bacterial DNA and RNA synthesis, thereby inhibiting bacterial growth and replication .
Pharmacokinetics
They are metabolized mainly by the liver and excreted by the kidneys . The ADME properties of 7-Methylquinoline-8-sulfonamide would likely be similar, impacting its bioavailability.
Result of Action
The primary result of the action of 7-Methylquinoline-8-sulfonamide is the inhibition of bacterial growth and replication . By inhibiting the synthesis of folic acid, an essential component for bacterial DNA and RNA synthesis, 7-Methylquinoline-8-sulfonamide effectively halts the growth and replication of bacteria .
Action Environment
The action, efficacy, and stability of 7-Methylquinoline-8-sulfonamide can be influenced by various environmental factors. For instance, the presence of other bacteria in the environment that are resistant to sulfonamides could potentially affect the efficacy of 7-Methylquinoline-8-sulfonamide . Additionally, the pH and temperature of the environment could potentially affect the stability and action of 7-Methylquinoline-8-sulfonamide .
Safety and Hazards
The safety information for 7-Methylquinoline-8-sulfonamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .
Propiedades
IUPAC Name |
7-methylquinoline-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7-4-5-8-3-2-6-12-9(8)10(7)15(11,13)14/h2-6H,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPQGRXWDQLDRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylquinoline-8-sulfonamide | |
CAS RN |
1461714-87-3 | |
| Record name | 7-methylquinoline-8-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



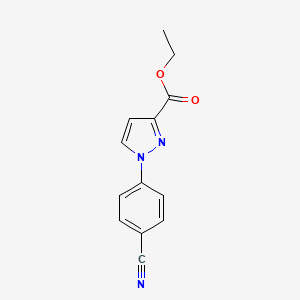
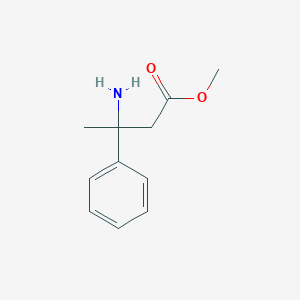
![2-Ethoxy-4-{octahydropyrrolo[1,2-a]piperazin-2-yl}aniline](/img/structure/B1430363.png)
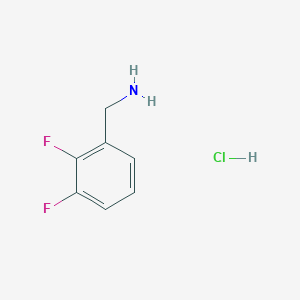




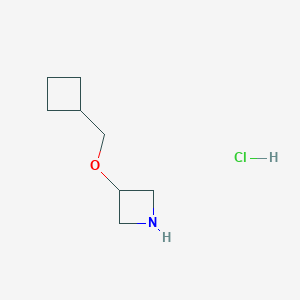
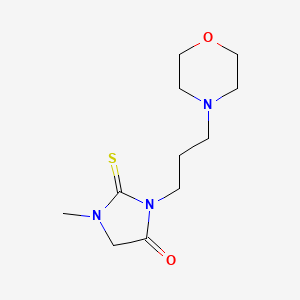


![di-tert-butyl 6,7-dihydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1,1'(5H)-dicarboxylate](/img/structure/B1430382.png)
